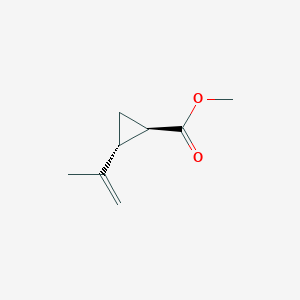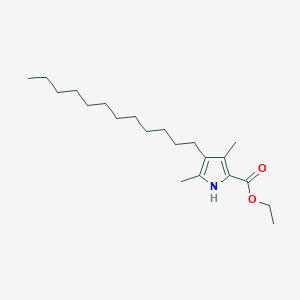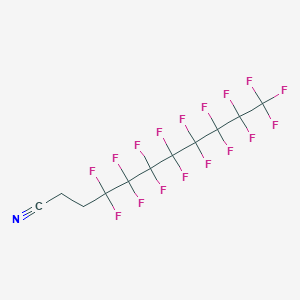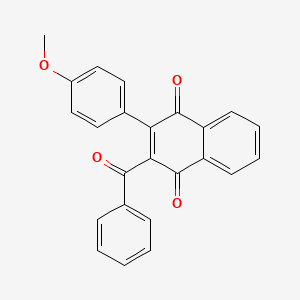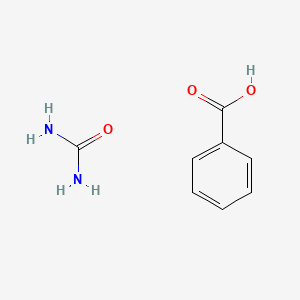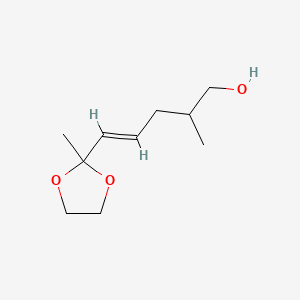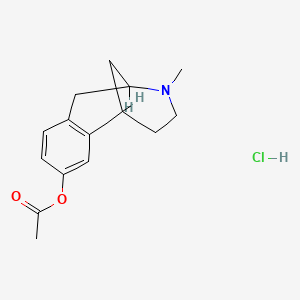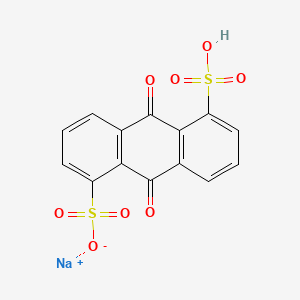![molecular formula C56H40Si B14702079 1,2,3,4,6,7,8,9-Octaphenyl-5-silaspiro[4.4]nona-1,3,6,8-tetraene CAS No. 18822-13-4](/img/structure/B14702079.png)
1,2,3,4,6,7,8,9-Octaphenyl-5-silaspiro[4.4]nona-1,3,6,8-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,6,7,8,9-Octaphenyl-5-silaspiro[4.4]nona-1,3,6,8-tetraene is a complex organosilicon compound characterized by its unique spiro structure. This compound is notable for its high thermal stability and distinctive electronic properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1,2,3,4,6,7,8,9-Octaphenyl-5-silaspiro[4.4]nona-1,3,6,8-tetraene typically involves the reaction of phenyl-substituted silanes with appropriate organic reagents under controlled conditions. One common method includes the use of benzene and methanol as solvents, with the reaction carried out at elevated temperatures to facilitate the formation of the spiro structure . Industrial production methods may involve similar synthetic routes but are optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
1,2,3,4,6,7,8,9-Octaphenyl-5-silaspiro[4.4]nona-1,3,6,8-tetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of siloxane derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The phenyl groups in the compound can undergo electrophilic substitution reactions, often using reagents like halogens or nitrating agents.
Common reagents and conditions for these reactions include the use of solvents like benzene and methanol, with reaction temperatures carefully controlled to ensure the desired product formation .
Scientific Research Applications
1,2,3,4,6,7,8,9-Octaphenyl-5-silaspiro[4.4]nona-1,3,6,8-tetraene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying spiro structures.
Biology: Its unique electronic properties make it useful in the development of biosensors and other diagnostic tools.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and biocompatibility.
Mechanism of Action
The mechanism by which 1,2,3,4,6,7,8,9-Octaphenyl-5-silaspiro[4.4]nona-1,3,6,8-tetraene exerts its effects is primarily related to its electronic structure. The spiro configuration allows for unique interactions with other molecules, influencing various molecular pathways. In biological systems, it may interact with specific proteins or enzymes, altering their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
1,2,3,4,6,7,8,9-Octaphenyl-5-silaspiro[4.4]nona-1,3,6,8-tetraene can be compared with other similar compounds, such as:
Octaphenylcyclotetrasiloxane: Similar in terms of phenyl substitution but differs in its cyclic structure.
Hexaphenylsilole: Shares the phenyl substitution but has a different core structure.
Tetraphenylsilane: Simpler structure with fewer phenyl groups and no spiro configuration.
The uniqueness of this compound lies in its spiro structure, which imparts distinct electronic properties and thermal stability .
Properties
CAS No. |
18822-13-4 |
|---|---|
Molecular Formula |
C56H40Si |
Molecular Weight |
741.0 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,9-octakis-phenyl-5-silaspiro[4.4]nona-1,3,6,8-tetraene |
InChI |
InChI=1S/C56H40Si/c1-9-25-41(26-10-1)49-50(42-27-11-2-12-28-42)54(46-35-19-6-20-36-46)57(53(49)45-33-17-5-18-34-45)55(47-37-21-7-22-38-47)51(43-29-13-3-14-30-43)52(44-31-15-4-16-32-44)56(57)48-39-23-8-24-40-48/h1-40H |
InChI Key |
NPJMHZNOWCFOSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C([Si]3(C(=C2C4=CC=CC=C4)C5=CC=CC=C5)C(=C(C(=C3C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


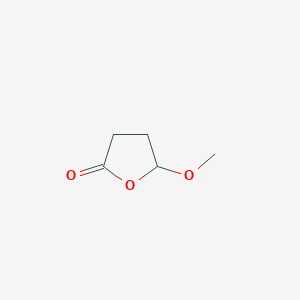
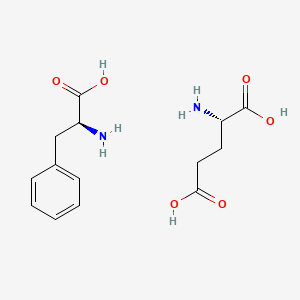
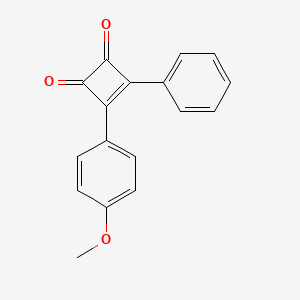
![1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione](/img/structure/B14702015.png)

